1-Methyl-1H-indazole-6-carbaldehyde
Overview
Description
“1-Methyl-1H-indazole-6-carbaldehyde” is a derivative of indazole . Indazoles are important nitrogen-containing heterocyclic compounds that consist of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . They are important building blocks for many bioactive natural products and commercially available drugs .
Synthesis Analysis
Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Various methods have been developed for the synthesis of indazole derivatives . For example, Wang et al. described the synthesis of novel 1H-indazole derivatives based on systematic optimization of both the piperidine and 2,6-difluorophenyl moieties of 3-(pyrazin-2-yl)-1H-indazole as potential inhibitors of pan-Pim kinases .
Molecular Structure Analysis
Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer . The structure-activity relationships (SARs) analysis of the synthesized derivatives suggested that the substituent groups at both 4-position and 6-position of 1H-indazole scaffold played a crucial role in the IDO1 inhibition .
Chemical Reactions Analysis
The chemical reactions of indazole derivatives are influenced by their tautomerism . The tautomerism in indazoles greatly influences synthesis, reactivity, physical and even the biological properties of indazoles .
Scientific Research Applications
Phosphoinositide 3-Kinase δ Inhibitors
It is used in the synthesis of selective inhibitors of phosphoinositide 3-kinase δ, which have applications in treating respiratory diseases by modulating immune responses.
Each of these applications involves complex chemical synthesis and biological testing to explore the efficacy and safety of the resulting compounds. The versatility of 1-Methyl-1H-indazole-6-carbaldehyde in medicinal chemistry highlights its importance in the development of new therapeutic agents .
Mechanism of Action
Target of Action
1-Methyl-1H-indazole-6-carbaldehyde (MIC) is a heterocyclic organic compound that has been synthesized and characterized for several decadesFor instance, they can act as selective inhibitors of phosphoinositide 3-kinase δ , which plays a crucial role in cellular functions such as cell growth and proliferation. They have also been found to inhibit CYP2A6, an enzyme involved in nicotine metabolism .
Mode of Action
. This interaction can lead to changes in cellular processes controlled by these targets.
Action Environment
The action of MIC, like any other compound, can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds. These factors can affect the stability, efficacy, and action of MIC. For instance, certain conditions may enhance or inhibit the compound’s interaction with its targets, thereby influencing its overall effect .
Future Directions
Indazole derivatives have shown a broad spectrum of pharmacological activities, and numerous methods have been developed to construct these heterocycles with better biological activities . The future research directions could involve the development of novel indazole derivatives with enhanced biological activities and the exploration of their potential applications in medicinal chemistry .
properties
IUPAC Name |
1-methylindazole-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-11-9-4-7(6-12)2-3-8(9)5-10-11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMQGPATHPKGOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C=O)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653303 | |
Record name | 1-Methyl-1H-indazole-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1092351-51-3 | |
Record name | 1-Methyl-1H-indazole-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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